Methylglucopyranosiduronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylglucopyranosiduronic acid typically involves the glycosidation of glucuronic acid. This process can be carried out by either oxidation of the corresponding glucoside or by performing glycosidation on an activated glucuronic acid . The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosidation processes using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methylglucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucuronic acid derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Methylglucopyranosiduronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in metabolic studies, particularly in understanding the metabolism of glucuronic acid derivatives.
Medicine: It is investigated for its potential in drug development, especially in the synthesis of prodrugs and drug conjugates.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of methylglucopyranosiduronic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for glucuronidation reactions, where it is conjugated with various endogenous and exogenous compounds to enhance their solubility and facilitate their excretion . This process is crucial for the detoxification and elimination of drugs and other xenobiotics.
Comparison with Similar Compounds
Glucuronic acid: The parent compound from which methylglucopyranosiduronic acid is derived.
Galacturonic acid: Another uronic acid with similar properties but different stereochemistry.
Mannuronic acid: A uronic acid found in alginates with distinct biological functions.
Uniqueness: this compound is unique due to its methyl group at the anomeric position, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other uronic acids and their derivatives, making it a valuable compound in biochemical and pharmacological research .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-GHQVIJFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963048 | |
Record name | Methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-84-7 | |
Record name | Methyl β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4356-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylglucopyranosiduronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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